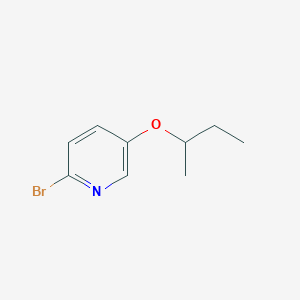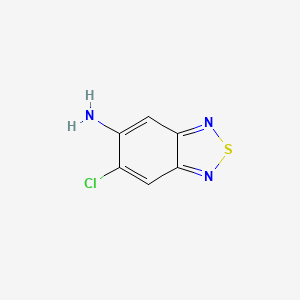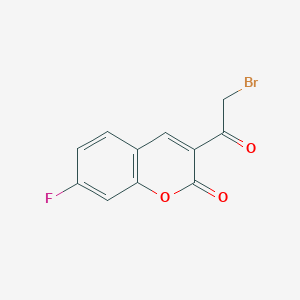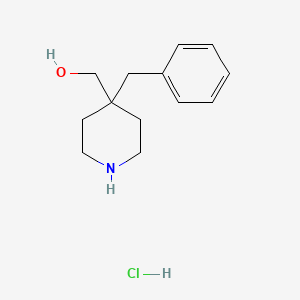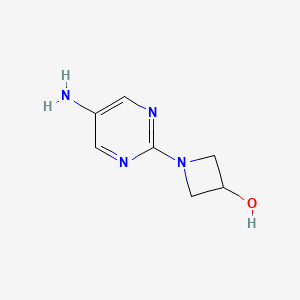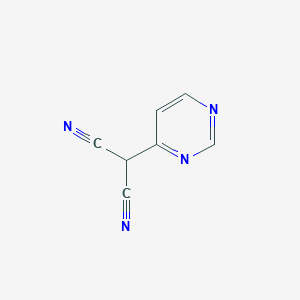
2-(Pyrimidin-4-yl)propanedinitrile
Übersicht
Beschreibung
2-(Pyrimidin-4-yl)propanedinitrile, also known as PPDn, is a synthesized organic compound containing a pyrimidine ring. It has a molecular weight of 144.13 g/mol .
Synthesis Analysis
The synthesis of 2-(Pyrimidin-4-yl)propanedinitrile involves several steps. The synthetic route comprises six steps, with a microwave-promoted Fischer cyclization as the key reaction . The synthesis of 2-substituted isomers of the meridianins, a family of bioactive indole alkaloids isolated from the tunicate Aplidium meridianum, was undertaken .Molecular Structure Analysis
The molecular formula of 2-(Pyrimidin-4-yl)propanedinitrile is C7H4N4 . The InChI code is 1S/C7H4N4/c8-3-6(4-9)7-1-2-10-5-11-7/h1-2,5-6H .Chemical Reactions Analysis
The chemical reactions of 2-(Pyrimidin-4-yl)propanedinitrile involve a sequence of condensation and dehydrogenation steps . A Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis
2-(Pyrimidin-4-yl)propanedinitrile has a boiling point of 310.0±27.0 °C and a density of 1.278±0.06 g/cm3 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- 2-(Pyrimidin-4-yl)propanedinitrile derivatives have been used in the synthesis of complex chemical structures. For example, they were involved in the synthesis of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which were evaluated for antioxidant properties using various in vitro test systems (Rani et al., 2012).
Biological Activity and Drug Development
- Pyrimidine derivatives, including those synthesized from 2-(Pyrimidin-4-yl)propanedinitrile, have been investigated for their potential biological activities. One study highlighted the antimicrobial activities of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones (Gomha et al., 2018).
Chemical Synthesis Techniques
- Advances in chemical synthesis techniques involving pyrimidin-4-yl compounds have been made. For instance, a facile and practical synthesis of a clinically used anti-asthma agent was described, starting from 2-amino-3-methylpyridine and 2-ethoxymethylene-1,3-propanedinitrile (Sano et al., 1995).
Antitumor Applications
- Research has been conducted on the antitumor properties of pyrimidin-2-yl derivatives. A study focused on the anti-cancer potential of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one on various tumor models (Kumar et al., 2018).
Catalytic Applications
- The role of 2-(Pyrimidin-4-yl)propanedinitrile derivatives in catalysis has been explored. A cobalt(III)-catalyzed cross-coupling reaction of 1-(pyrimidin-2-yl)-1H-indoles with ketenimines was reported, leading to the construction of pyrrolo[1,2-a]indoles, significant in medicinal chemistry (Zhou et al., 2016).
Eigenschaften
IUPAC Name |
2-pyrimidin-4-ylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6(4-9)7-1-2-10-5-11-7/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDCSRKFWHGYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-4-yl)propanedinitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



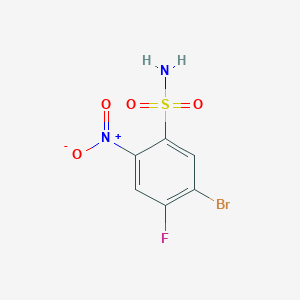
![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride](/img/structure/B1383383.png)
![3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1383384.png)
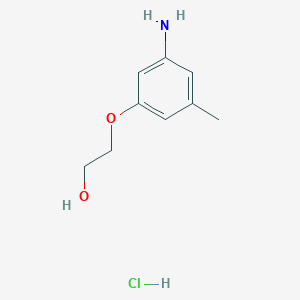
![[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers](/img/structure/B1383387.png)
![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1383388.png)
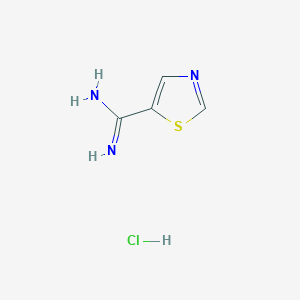
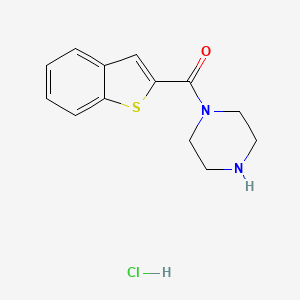
![2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1383394.png)
